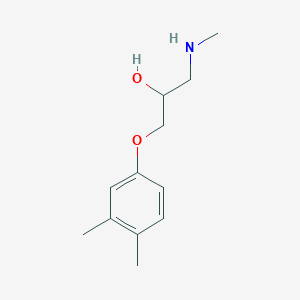
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin under basic conditions to form 1-(3,4-dimethylphenoxy)-2,3-epoxypropane.
Ring Opening: The epoxy group is then opened by reaction with methylamine, leading to the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of beta-blockers and their interactions with various receptors.
Biology: Researchers use it to investigate the physiological effects of beta-blockers on heart rate and blood pressure.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.
類似化合物との比較
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol can be compared with other beta-blockers, such as propranolol and metoprolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Bisoprolol
These compounds are also used in the treatment of cardiovascular diseases but may differ in their selectivity for beta-adrenergic receptor subtypes and their side effect profiles.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
1-(3,4-dimethylphenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-12(6-10(9)2)15-8-11(14)7-13-3/h4-6,11,13-14H,7-8H2,1-3H3 |
InChIキー |
KHWHIJCHKORAQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(CNC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



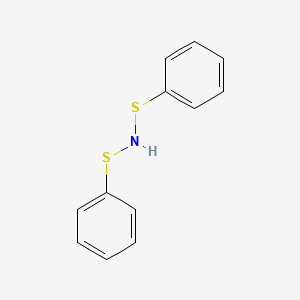

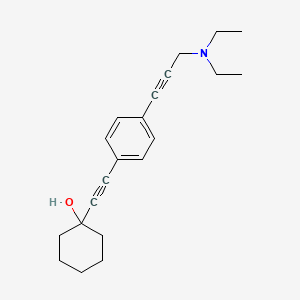
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
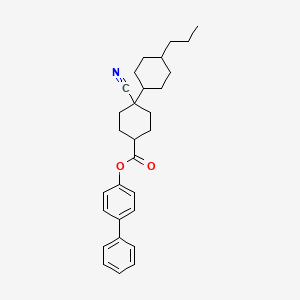

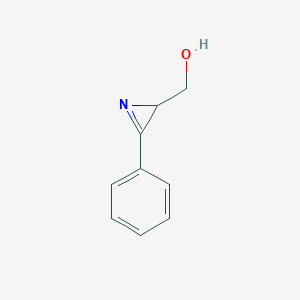
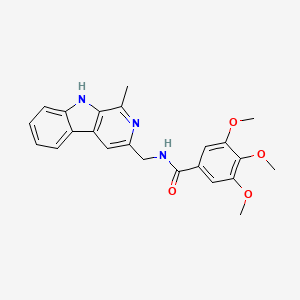


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)

